molecular formula C15H16O4S B2591003 (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID CAS No. 898638-23-8

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID

Cat. No.: B2591003
CAS No.: 898638-23-8
M. Wt: 292.35
InChI Key: TZIXVKZORFFBKB-AWTKBBGNSA-N
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Description

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxy-oxoethyl group, a sulfanyl group, and a phenyl group attached to a penta-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of a suitable penta-2,4-dienoic acid derivative with an ethoxy-oxoethyl sulfanyl reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the double bonds in the penta-2,4-dienoic acid backbone.

    Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The ethoxy-oxoethyl and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not found in the similar compounds listed above. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its distinctiveness.

Properties

IUPAC Name

(2Z,4E)-2-(2-ethoxy-2-oxoethyl)sulfanyl-5-phenylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-2-19-14(16)11-20-13(15(17)18)10-6-9-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)/b9-6+,13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIXVKZORFFBKB-AWTKBBGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CS/C(=C\C=C\C1=CC=CC=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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